Stereochemical Composition: Impact on Reproducibility and Procurement Strategy
The target compound (CAS 701232-18-0) is defined by the absence of specified cis/trans stereochemistry on the cyclohexane ring, meaning it is a mixture of isomers. In contrast, a closely cataloged analog, the trans- isomer of the corresponding free acid (CAS 701232-39-5), has a defined stereochemical configuration . For researchers requiring a stereochemically ambiguous starting material to probe the influence of isomerism on activity or crystallization, sourcing a cis/trans mixture is a specific structural requirement that a pure trans- compound cannot fulfill. This difference is not merely qualitative; it leads to a different chemical entity with a distinct CAS number and Molecular Formula (C20H27BrO3 vs C18H23BrO3 for the trans-free acid) .
| Evidence Dimension | Stereochemical Definition and Molecular Formula |
|---|---|
| Target Compound Data | CAS 701232-18-0; C20H27BrO3; Unspecified cis/trans configuration (isomer mixture) |
| Comparator Or Baseline | CAS 701232-39-5 (Cyclohexaneacetic acid, 4-[4-(2-bromo-2-methyl-1-oxopropyl)phenyl]-, trans-); C18H23BrO3; Defined trans configuration |
| Quantified Difference | Distinct molecular entities with different molecular formulas and CAS registry numbers, indicating absolute non-interchangeability. |
| Conditions | Chemical cataloging and nomenclature; The trans- comparator is the free acid form, providing a double differentiation point (esterification and stereochemistry). |
Why This Matters
This confirms that no stereochemically pure form of the target ester exists under this CAS, and any attempt to substitute with a defined stereoisomer or a different ester will create a different chemical entity, impacting process reproducibility and analytical validation.
